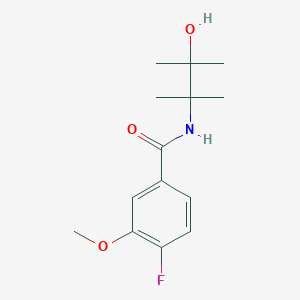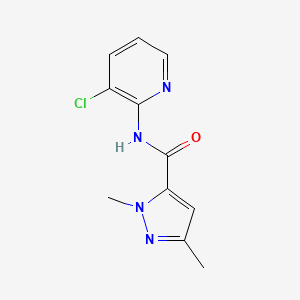
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloropyridine moiety and a trifluoromethyl group attached to a benzenesulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloropyridine is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in an appropriate solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the sulfonamide group.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups on the compound.
科学的研究の応用
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-(3-chloropyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide
- N-(3-chloropyridin-2-yl)-2-(trifluoromethyl)benzenesulfonamide
- N-(2-chloropyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the chloropyridine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic rings enhances its stability and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
N-(3-chloropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2S/c13-10-5-2-6-17-11(10)18-21(19,20)9-4-1-3-8(7-9)12(14,15)16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYJPUXVKYYXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6630573.png)
![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630578.png)




![4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630627.png)

![3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B6630636.png)
![4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6630644.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630653.png)

